molecular formula C9H19ClN2O2 B592222 tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 1173206-71-7

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No. B592222
M. Wt: 222.713
InChI Key: XJTMMJUCRQWXCE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It is used as a building block in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular weight of this compound is 222.71 g/mol . The IUPAC name is “tert-butyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride” and the InChI code is "1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(4-10)6-11;/h7H,4-6,10H2,1-3H3;1H" . The canonical SMILES representation is "CC©©OC(=O)N1CC(C1)CN.Cl" .

Scientific Research Applications

Chiral Auxiliaries in Stereoselective Synthesis

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has significant applications in the field of stereoselective synthesis, particularly as a chiral auxiliary. Chiral sulfinamides, like tert-butanesulfinamide, are renowned for their role in the stereoselective synthesis of amines and their derivatives. They provide a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Decomposition in Cold Plasma Reactors

Another notable application lies in the decomposition of related compounds like Methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors. This process, which can be generalized to similar organic compounds, demonstrates the potential for using cold plasma reactors to decompose and convert such compounds into simpler molecules, making it a method of interest for environmental remediation or chemical recycling (Hsieh et al., 2011).

Environmental Contamination and Remediation

There is also a substantial body of research on the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol. These compounds have been detected in various environmental matrices, and their transformation products are of significant concern due to their potentially more severe toxicity effects. This area of research underlines the importance of developing novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, or respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(4-10)6-11;/h7H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMMJUCRQWXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662451
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

CAS RN

1173206-71-7
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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